molecular formula C8H8N4 B2396373 4-Hydrazinyl-1,7-naphthyridine CAS No. 99584-25-5

4-Hydrazinyl-1,7-naphthyridine

Cat. No.: B2396373
CAS No.: 99584-25-5
M. Wt: 160.18
InChI Key: FPPXMAYTGSCHRI-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a hydrazine group attached to the fourth position of the 1,7-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-1,7-naphthyridine typically involves the reaction of 1,7-naphthyridine with hydrazine hydrate. One common method includes the cyclization of 2-cyano-3-pyridylacetonitrile under microwave-promoted conditions, which is both efficient and eco-friendly . The reaction is carried out in the presence of a suitable catalyst and solvent, often resulting in high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can modify the hydrazine group, leading to different functionalized derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, forming new bonds with other chemical entities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine ring system .

Scientific Research Applications

4-Hydrazinyl-1,7-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Hydrazinyl-1,7-naphthyridine stands out due to the presence of the hydrazine group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials with specialized functions.

Properties

IUPAC Name

1,7-naphthyridin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-12-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPXMAYTGSCHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=CC(=C21)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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